molecular formula C21H24N2O2S B4049211 N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No.: B4049211
M. Wt: 368.5 g/mol
InChI Key: XTNPDALGDVOCLE-UHFFFAOYSA-N
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Description

N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.15584919 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Isoquinoline derivatives, including N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, serve as key intermediates in organic synthesis. The synthesis of dimethyl 1,2-dihydroisoquinolines through the reaction of isoquinoline and dimethyl acetylenedicarboxylate in the presence of amides highlights the versatility of isoquinoline derivatives in synthesizing complex organic molecules (Yavari et al., 2007). Moreover, these compounds can undergo various chemical reactions, offering a pathway to synthesize a wide array of heterocyclic compounds, which are crucial in developing pharmaceuticals and materials.

Potential in Drug Resistance Reversal

Research on compounds structurally related to this compound has shown promising applications in reversing multidrug resistance (MDR) in cancer treatment. Compounds like GF120918 have demonstrated the ability to effectively reverse MDR at low concentrations, highlighting the potential of isoquinoline derivatives in enhancing the efficacy of chemotherapy drugs (Hyafil et al., 1993).

Anti-inflammatory Applications

Phenylpropanoids and phytoquinoids derived from isoquinoline compounds have been identified as significant inhibitors of histamine release from rat basophilic leukemia cells. These findings suggest the potential of such compounds in developing anti-inflammatory agents against mast cell-mediated inflammatory diseases (Matsui et al., 2007).

Contribution to Synthetic Methodology

Isoquinoline derivatives have also contributed to the development of synthetic methodologies. For instance, the catalytic asymmetric allylation of cyclic imines, including those derived from isoquinoline, has been employed as a key step in the formal total synthesis of bioactive molecules, demonstrating the role of isoquinoline derivatives in facilitating the synthesis of complex natural products (Itoh et al., 2006).

Fluorescent Chemosensors

Isoquinoline derivatives have been explored for their application in the development of fluorescent chemosensors. New compounds, including those with allylic groups, have been designed for the detection of metal cations and protons, showcasing the utility of isoquinoline derivatives in creating selective sensors for environmental and biological monitoring (Sali et al., 2006).

Properties

IUPAC Name

6,7-dimethoxy-1-phenyl-N-prop-2-enyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-4-11-22-21(26)23-12-10-16-13-18(24-2)19(25-3)14-17(16)20(23)15-8-6-5-7-9-15/h4-9,13-14,20H,1,10-12H2,2-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNPDALGDVOCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NCC=C)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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